molecular formula C13H17BrN2O3 B2624375 2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid CAS No. 1396965-91-5

2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid

Cat. No.: B2624375
CAS No.: 1396965-91-5
M. Wt: 329.194
InChI Key: QMYCCMPRJVLNQG-UHFFFAOYSA-N
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Description

2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid is a chemical compound with the molecular formula C13H17BrN2O3 and a molecular weight of 329.19 g/mol. This compound is known for its unique structure, which includes a bromophenyl group, a carbamoyl group, and a pentanoic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid typically involves multiple steps, starting with the preparation of the bromophenyl intermediate. One common method involves the bromination of toluene to produce 4-bromotoluene, which is then subjected to a series of reactions to introduce the carbamoyl and amino groups. The final step involves the coupling of the intermediate with pentanoic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in hydrophobic interactions, while the carbamoyl and amino groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)pentanoic acid
  • 2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)pentanoic acid
  • 2-({[(4-Methylphenyl)methyl]carbamoyl}amino)pentanoic acid

Uniqueness

2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound valuable for certain applications .

Properties

IUPAC Name

2-[(4-bromophenyl)methylcarbamoylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-2-3-11(12(17)18)16-13(19)15-8-9-4-6-10(14)7-5-9/h4-7,11H,2-3,8H2,1H3,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYCCMPRJVLNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)NCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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